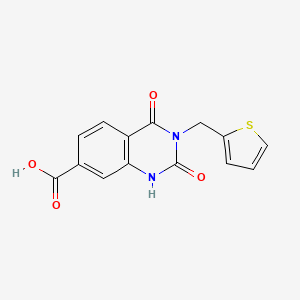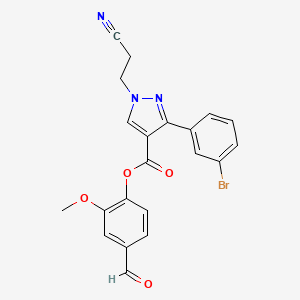![molecular formula C15H13BrFN3O2 B2656411 2-bromo-N-[(3-acetamidophenyl)methyl]-5-fluoropyridine-4-carboxamide CAS No. 1445725-74-5](/img/structure/B2656411.png)
2-bromo-N-[(3-acetamidophenyl)methyl]-5-fluoropyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[(3-acetamidophenyl)methyl]-5-fluoropyridine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BAFPC and has a molecular formula of C16H14BrFN2O2.
Mechanism of Action
The mechanism of action of BAFPC is not fully understood. However, it is believed to act as an inhibitor of protein kinase C theta, which plays a crucial role in the regulation of immune responses. By inhibiting this enzyme, BAFPC may help to modulate immune responses and reduce inflammation. Additionally, BAFPC has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
BAFPC has been found to have various biochemical and physiological effects. In vitro studies have shown that BAFPC inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have also shown that BAFPC inhibits the growth of tumors in animal models. Additionally, BAFPC has been found to modulate immune responses by inhibiting protein kinase C theta, which plays a crucial role in the regulation of immune responses.
Advantages and Limitations for Lab Experiments
One of the advantages of BAFPC is that it has shown potential as a novel drug candidate for the treatment of various diseases. Additionally, BAFPC has been found to have low toxicity in animal models, making it a potentially safe drug candidate. However, one of the limitations of BAFPC is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of BAFPC. One possible direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to explore its potential as a chemotherapeutic agent for the treatment of various cancers. Additionally, BAFPC could be studied for its potential in the treatment of inflammatory disorders such as rheumatoid arthritis. Finally, future studies could investigate the pharmacokinetics and pharmacodynamics of BAFPC to determine its optimal dosage and administration route.
Synthesis Methods
The synthesis of BAFPC involves the reaction of 2-bromo-5-fluoropyridine-4-carboxamide with 3-acetamidobenzyl bromide in the presence of a base such as potassium carbonate. The resulting compound is then purified using column chromatography to obtain BAFPC in high purity.
Scientific Research Applications
BAFPC has shown potential in various scientific research applications, including medicinal chemistry, drug discovery, and cancer research. In medicinal chemistry, BAFPC has been studied as a potential inhibitor of protein kinase C theta, an enzyme that plays a crucial role in the regulation of immune responses. In drug discovery, BAFPC has been screened for its potential as a novel drug candidate for the treatment of various diseases such as cancer and inflammatory disorders. In cancer research, BAFPC has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential chemotherapeutic agent.
properties
IUPAC Name |
N-[(3-acetamidophenyl)methyl]-2-bromo-5-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFN3O2/c1-9(21)20-11-4-2-3-10(5-11)7-19-15(22)12-6-14(16)18-8-13(12)17/h2-6,8H,7H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYWZJLRJFQVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CNC(=O)C2=CC(=NC=C2F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[(3-acetamidophenyl)methyl]-5-fluoropyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2656329.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2656331.png)
![1-(2-Methoxyphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2656332.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide](/img/structure/B2656335.png)

![N-benzyl-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2656338.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2656339.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide](/img/structure/B2656346.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2656351.png)